N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)butyramide
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Overview
Description
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)butyramide is a synthetic organic compound with the molecular formula C17H24N2O2 and a molecular weight of 288.391 g/mol. This compound belongs to the class of tetrahydroquinoline derivatives, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)butyramide typically involves multi-step organic reactionsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperature settings to ensure high yield and purity . Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining product quality.
Chemical Reactions Analysis
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)butyramide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Hydrolysis: This reaction involves the cleavage of the amide bond in the presence of water and an acid or base catalyst, leading to the formation of the corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential in modulating biological pathways, making it a candidate for studying cellular processes and signaling mechanisms.
Medicine: Research has indicated its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and autoimmune disorders.
Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)butyramide involves its interaction with specific molecular targets and pathways. It has been found to act as an inverse agonist of the retinoic acid receptor-related orphan receptor (ROR), which plays a crucial role in regulating gene expression and cellular differentiation . By inhibiting ROR activity, the compound can modulate the expression of genes involved in inflammation, immune response, and cell proliferation .
Comparison with Similar Compounds
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)butyramide can be compared with other tetrahydroquinoline derivatives, such as:
1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective and anti-inflammatory properties.
1,2,3,4-tetrahydroquinoline: Exhibits a range of biological activities, including anticancer and antimicrobial effects.
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)butyramide: A closely related compound with similar structural features and biological activities.
The uniqueness of this compound lies in its specific substitution pattern and its potent activity as an inverse agonist of ROR, which distinguishes it from other similar compounds .
Properties
IUPAC Name |
N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-4-6-16(20)18-14-8-9-15-13(11-14)7-5-10-19(15)17(21)12(2)3/h8-9,11-12H,4-7,10H2,1-3H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUAPFMRFCEXGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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